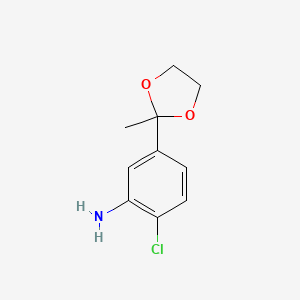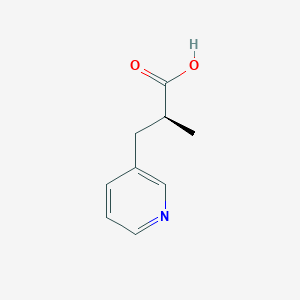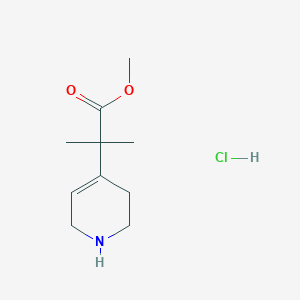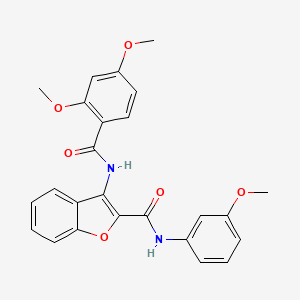![molecular formula C23H25NO4S2 B2958029 N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline CAS No. 194932-04-2](/img/structure/B2958029.png)
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline, commonly known as MBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 524.7 g/mol. In
Aplicaciones Científicas De Investigación
MBS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MBS is in the development of organic semiconductors. MBS has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic electronic devices such as transistors and solar cells.
Another application of MBS is in the field of catalysis. MBS has been shown to act as an efficient catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocycles.
Mecanismo De Acción
The mechanism of action of MBS is not fully understood. However, it is believed that MBS acts as a charge carrier in organic semiconductors, facilitating the movement of electrons through the material. In catalysis, MBS is thought to act as a Lewis acid catalyst, promoting the formation of reactive intermediates and facilitating the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MBS. However, studies have shown that MBS is not toxic to living cells and does not exhibit any significant cytotoxicity or genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBS is its excellent charge transport properties, making it an ideal material for use in organic electronic devices. Additionally, MBS is a relatively inexpensive and readily available compound, making it an attractive option for use in scientific research.
However, one of the limitations of MBS is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MBS is not fully understood, which can make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on MBS. One area of interest is the development of new synthetic methods for MBS that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of MBS, which could lead to the development of new applications for the compound.
Another area of interest is the use of MBS in the development of new organic electronic devices, such as flexible displays and wearable sensors. Finally, research is needed to explore the potential use of MBS in the field of medicine, such as in the development of new drugs or diagnostic tools.
Conclusion:
In conclusion, MBS is a unique and versatile compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties and potential applications in catalysis make it an attractive option for use in various fields of study. However, further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Métodos De Síntesis
The synthesis of MBS involves the reaction of N-methyl aniline with paraformaldehyde, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification through column chromatography. The synthesis method of MBS is well-established and has been reported in various scientific journals.
Propiedades
IUPAC Name |
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-18-4-12-22(13-5-18)29(25,26)16-20-8-10-21(11-9-20)24(3)17-30(27,28)23-14-6-19(2)7-15-23/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZMAMTRBHROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N(C)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)



![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)



![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)


![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)